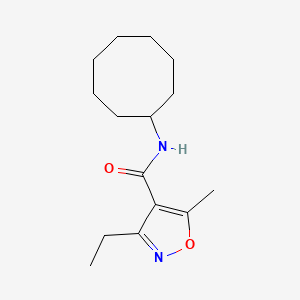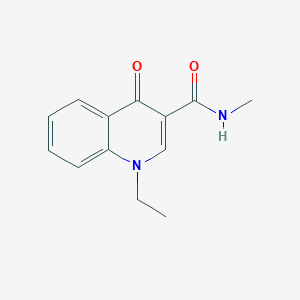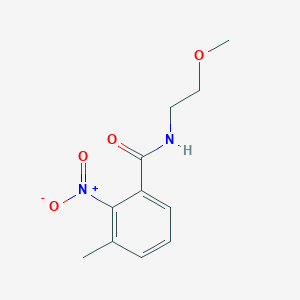
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide
説明
Synthesis Analysis
Pyrazole derivatives, including those with complex substituents similar to "5-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide", are typically synthesized through condensation reactions involving hydrazines and β-diketones or β-ketoesters in the presence of various catalysts. Some synthetic routes utilize transition metals as catalysts to facilitate the formation of the pyrazole core under mild conditions. These methods aim at introducing specific functional groups that contribute to the compound's biological activity and solubility (Dar & Shamsuzzaman, 2015).
科学的研究の応用
Synthesis and Characterization
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide and related compounds have been synthesized and characterized, demonstrating potential applications in medicinal chemistry and materials science. These compounds, synthesized through various chemical reactions, are analyzed using techniques such as elemental analysis, IR, MS, 1H-NMR, and 13C-NMR to determine their structures. Such detailed characterization is crucial for understanding their properties and potential uses in various fields, including drug development and material science (Hassan, Hafez, & Osman, 2014; Hassan, Hafez, Osman, & Ali, 2015).
Antimycobacterial Activity
Investigations into the antimycobacterial activity of pyrazole derivatives have shown significant in vitro activity against Mycobacterium tuberculosis. This research suggests that compounds like this compound could have applications in treating tuberculosis and other mycobacterial infections. The activity is attributed to the specific structural features of these compounds, demonstrating the importance of chemical modification in enhancing antimicrobial efficacy (Zítko et al., 2013).
Corrosion Inhibition
Pyrazole derivatives have been studied for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit significant efficiency in preventing corrosion, which is crucial for protecting industrial materials and equipment. The mechanism involves the adsorption of these molecules on the metal surface, forming a protective barrier against corrosive agents. Such inhibitors are valuable in industries where metal corrosion can lead to significant financial losses and safety hazards (Yadav, Sinha, Sarkar, & Tiwari, 2015; Yadav, Gope, Kumari, & Yadav, 2016).
Antibacterial Activity
The synthesis and evaluation of antibacterial activity of novel pyrazole derivatives have been explored, showing promising results against various bacterial strains. Such research is critical in the ongoing search for new antibacterial agents to combat antibiotic-resistant bacteria. The structure-activity relationship studies of these compounds provide insights into the molecular features necessary for antibacterial efficacy (Rai, Narayanaswamy, Shashikanth, & Arunachalam, 2009).
特性
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-12-16(17(19)22(21-12)13-8-4-3-5-9-13)18(23)20-14-10-6-7-11-15(14)24-2/h3-11H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUKSKYSHUWPIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC=CC=C2OC)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201326300 | |
| Record name | 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201718 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
311809-90-2 | |
| Record name | 5-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenylpyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201326300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4583643.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4583650.png)
methanone](/img/structure/B4583657.png)
![ethyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4583662.png)
![3-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4583667.png)
![3-(5-chloro-2-methoxyphenyl)-4-methyl-5-[({2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]-4H-1,2,4-triazole](/img/structure/B4583692.png)
![ethyl 4-cyano-3-methyl-5-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B4583696.png)
![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)
![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)

